molecular formula C15H13N3O B15095242 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B15095242
M. Wt: 251.28 g/mol
InChI Key: KNQBJBPPBWLEBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with aniline and phosphoryl chloride to yield the desired oxadiazole compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
  • 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Uniqueness

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities compared to other similar compounds. Its methylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3

InChI Key

KNQBJBPPBWLEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

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